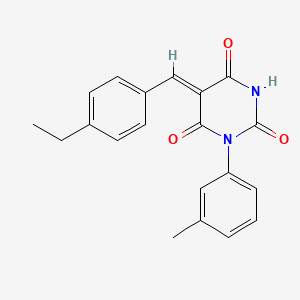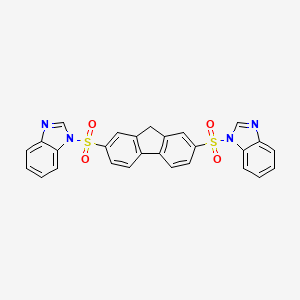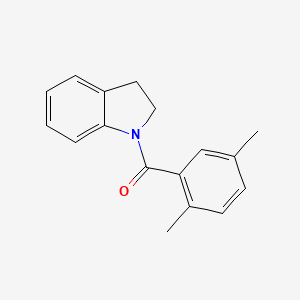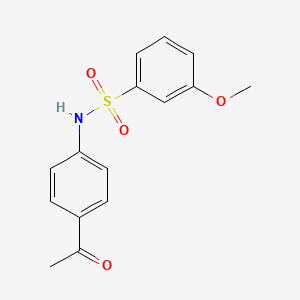
5-(4-ethylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as EMPT, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, and physiological effects.
Wirkmechanismus
The mechanism of action of EMPT is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. EMPT has been shown to scavenge ROS, which are known to play a role in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, EMPT has been found to modulate the activity of various enzymes and transcription factors involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
EMPT has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including endothelial cells, macrophages, and neuronal cells. Additionally, EMPT has been found to have a protective effect on the cardiovascular system, as it can reduce blood pressure and improve endothelial function. Furthermore, this compound has been shown to have a neuroprotective effect, as it can improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
EMPT has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations associated with the use of EMPT in lab experiments. For example, this compound is highly reactive and can easily oxidize in the presence of air and light, which can affect its stability and purity. Additionally, EMPT can exhibit cytotoxicity at high concentrations, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for research on EMPT. One potential area of research is the development of novel therapeutic agents based on the antioxidant and anti-inflammatory properties of this compound. Additionally, further studies are needed to elucidate the mechanism of action of EMPT and its potential applications in the treatment of various diseases. Furthermore, the use of EMPT as a precursor for the synthesis of organic materials and nanomaterials is an area of research that holds great promise for the development of new materials with unique properties and applications.
Synthesemethoden
EMPT can be synthesized through a multi-step process that involves the reaction of 3-methylbenzaldehyde and ethyl acetoacetate in the presence of a base to form 5-(4-ethylbenzylidene)-3-methyl-2,4-dihydropyrimidine-2,4-dione. This intermediate product is then oxidized using a suitable oxidizing agent to form the final product, 5-(4-ethylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. This synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
EMPT has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents. EMPT has also been shown to possess antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, this compound has been found to have potential applications in the field of material science, as it can be used as a precursor for the synthesis of various organic materials.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-14-7-9-15(10-8-14)12-17-18(23)21-20(25)22(19(17)24)16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3,(H,21,23,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMZRFCTEQGAMV-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)


![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)
![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)
![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)